An In-depth Technical Guide to the Function of the DEG-1 Protein in C. elegans
An In-depth Technical Guide to the Function of the DEG-1 Protein in C. elegans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The degenerin/epithelial sodium channel (DEG/ENaC) family member, DEG-1, is a multifaceted protein in Caenorhabditis elegans, playing crucial roles in mechanosensation, temperature sensing, and proprioception. This document provides a comprehensive technical overview of DEG-1's function, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated signaling pathways and workflows. Understanding the molecular mechanisms of DEG-1 function offers insights into sensory neurobiology and may provide a platform for the development of novel therapeutics targeting related channels in human disease.
Introduction to DEG-1
DEG-1 is a subunit of a non-voltage-gated sodium channel belonging to the DEG/ENaC superfamily. Members of this family are characterized by two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini. In C. elegans, these channels are implicated in a variety of sensory functions. Gain-of-function mutations in deg-1 can lead to neuronal degeneration, highlighting the importance of its regulated channel activity for neuronal health. DEG-1 is expressed in a specific subset of neurons, where it contributes to the sensation of mechanical and thermal stimuli.
Core Functions of DEG-1
Role in Cold Tolerance and Thermosensation
DEG-1 acts as a temperature sensor in the ASG sensory neurons, which is critical for the regulation of cold tolerance in C. elegans.[1][2] The ASG neurons respond to changes in ambient temperature, and this response is mediated by DEG-1.[1][2] This thermosensory information from the ASG neurons is then relayed to downstream interneurons, AIN and AVJ, to modulate the organism's ability to survive cold shock.[1][2]
| Parameter | Wild Type (N2) | deg-1 mutant | Rescue (deg-1 mutant + ASG-specific deg-1 cDNA) | Reference |
| Cold Tolerance (% survival after 96h at 2°C) | ~80% | ~20% | ~70% | [3] |
| ASG Neuron Ca2+ Response to Warming (ΔF/F0) | Significant increase | Reduced response | Rescued response | [4] |
| Temperature Threshold for DEG-1 Activation in Xenopus oocytes | 32.0 ± 0.8°C | N/A | N/A | [5] |
Proprioceptive Function in Pharyngeal Pumping (as DEGT-1)
A closely related or identical protein, DEGT-1, functions as a proprioceptor in the pharyngeal neurons MI, M3, I4, and M5.[6][7][8] It is localized to the neuronal soma in contact with the pharyngeal basement membrane.[6][7][8] DEGT-1 is proposed to sense the mechanical force generated by the pharynx's own movements against the basement membrane, providing feedback to regulate the rate of pharyngeal pumping.[6][7] Loss-of-function degt-1 mutants exhibit an abnormally rapid feeding phenotype.[6][7]
| Genotype | Pumping Rate (pumps/min) | Inter-pump Interval (ms) | Reference |
| Wild Type | ~300 (~5 Hz) | ~125 | [6] |
| degt-1 mutant | ~345 (~5.75 Hz) | ~105 | [6] |
| degt-1 mutant + I4/M5::DEGT-1 rescue | ~300 (~5 Hz) | ~115 | [6] |
Contribution to Mechanosensation in Nociceptive Neurons
DEG-1 is a major mechanotransduction channel in the polymodal nociceptor ASH neurons.[5] These neurons are responsible for detecting noxious mechanical stimuli. In vivo patch-clamp recordings have shown that DEG-1 mediates the majority of the mechanoreceptor current in ASH neurons.[5]
Interaction with ACD-1 in Chemosensation
DEG-1 functions in concert with another DEG/ENaC channel, ACD-1, which is expressed in glial cells, to mediate specific chemosensory behaviors. This neuronal-glial channel interaction is required for acid avoidance and chemotaxis to the amino acid lysine. DEG-1 is expressed in the ASK chemosensory neurons, which are involved in these responses.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways involving DEG-1 and a general experimental workflow for studying its function.
Detailed Experimental Protocols
Cold Tolerance Assay
This protocol is adapted from Ohta et al. (2014) and Takagaki et al. (2020).[5][9]
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Worm Synchronization and Growth:
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Place well-fed adult wild-type (N2) and deg-1 mutant worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
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Allow adults to lay eggs for 8-12 hours at 15°C.
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Remove the parent worms.
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Incubate the progeny at 15°C for 120-130 hours until they reach the young adult stage.[5]
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Cold Shock:
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Place the plates containing young adult worms on ice for 20 minutes.
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Transfer the plates to a 2°C refrigerated cabinet for a duration of up to 96 hours.[5]
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Recovery and Scoring:
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After the cold shock period, move the plates to 15°C overnight to allow for recovery.
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Count the number of live and dead worms. Worms that do not respond to a gentle touch with a platinum wire are scored as dead.
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Calculate the survival rate as (number of live worms / total number of worms) x 100.
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Pharyngeal Pumping Assay
This protocol is a standard method for quantifying feeding behavior in C. elegans.
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Worm Preparation:
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Synchronize worms by bleaching to obtain a population of L1 larvae.
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Culture the synchronized L1s on NGM plates with E. coli OP50 at 20°C until they reach the young adult stage.
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Assay:
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Transfer individual young adult worms to a fresh NGM plate seeded with a small lawn of E. coli OP50.
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Allow the worm to acclimate for a few minutes.
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Using a stereomicroscope, observe the rhythmic contractions of the pharyngeal terminal bulb (grinder movements).
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Count the number of pumps in a 60-second interval.[10]
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Data Analysis:
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Record the pumps per minute for at least 10-15 worms per genotype.
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Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the pumping rates between wild-type and degt-1 mutant worms.[11]
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In Vivo Calcium Imaging of ASG Neurons
This protocol allows for the visualization of neuronal activity in response to stimuli.
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Transgenic Strain:
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Use a transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP or Yellow Cameleon) specifically in the ASG neurons (e.g., under the gpa-4 promoter).
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Worm Immobilization:
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Prepare an agarose (B213101) pad (2-5%) on a microscope slide.
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Place a young adult transgenic worm on the pad in a small drop of M9 buffer containing a paralytic agent (e.g., 10 mM levamisole).
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Cover with a coverslip.
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Imaging:
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Use a fluorescence microscope equipped with a camera capable of time-lapse imaging.
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Acquire a baseline fluorescence for a set period.
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Apply a temperature stimulus (e.g., a rapid increase in temperature) using a perfusion system or a temperature-controlled stage.
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Record the change in fluorescence intensity over time.
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Analysis:
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Measure the fluorescence intensity in the ASG neuron soma over the time course of the experiment.
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Calculate the change in fluorescence relative to the baseline (ΔF/F0).
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Compare the calcium transients between wild-type and deg-1 mutant backgrounds.
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DiO Staining of Chemosensory Neurons
This protocol is used to visualize the morphology of chemosensory neurons, including ASK and ASG.[12]
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Staining Solution Preparation:
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Prepare a 2 mg/ml stock solution of DiO in dimethylformamide (DMF).
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Dilute the stock solution 1:200 in M9 buffer.
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Staining:
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Wash a mixed-stage population of worms from an NGM plate with M9 buffer.
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Incubate the worms in the DiO staining solution for 2-3 hours at room temperature with gentle rocking.[12]
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Destaining and Visualization:
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Wash the worms three times with M9 buffer to remove excess dye.
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Transfer the worms to a fresh NGM plate with a bacterial lawn and allow them to crawl for about 1 hour to further reduce background fluorescence.[12]
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Mount the stained worms on an agarose pad with an anesthetic (e.g., sodium azide) and visualize the stained neurons using a fluorescence microscope with a FITC filter set.[12]
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Conclusion
The DEG-1 protein in C. elegans serves as a paradigm for understanding the diverse roles of DEG/ENaC channels in sensory biology. Its functions in thermosensation, mechanosensation, and proprioception are mediated by its expression in specific sensory neurons and its ability to act as a mechanosensitive ion channel. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of DEG-1 and its homologs, potentially leading to new therapeutic strategies for channelopathies and neurodegenerative diseases.
References
- 1. Chemical ecology in the classroom: chemotaxis assay using C. elegans [protocols.io]
- 2. micropublication.org [micropublication.org]
- 3. Molecular physiology regulating cold tolerance and acclimation of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis of Caenorhabditis elegans during simultaneous presentation of two water-soluble attractants, l-lysine and chloride ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurodegeneration-related genes influence C. elegans pharyngeal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional dissection of synaptic circuits: in vivo patch-clamp recording in neuroscience [frontiersin.org]
- 9. Natural variations of cold tolerance and temperature acclimation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharyngeal pumping rate does not reflect lifespan extension in C. elegans transgenerational longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DiI and DIO Staining Procedures [wormatlas.org]
